molecular formula C30H27N3O3S2 B2684037 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide CAS No. 896635-84-0

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

Cat. No. B2684037
CAS RN: 896635-84-0
M. Wt: 541.68
InChI Key: KUYBFTAEJZDTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C30H27N3O3S2 and its molecular weight is 541.68. The purity is usually 95%.
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Scientific Research Applications

Anticancer Evaluation

Research involving structurally similar benzamides and thiazole derivatives has shown promising results in anticancer activity. For instance, substituted benzamides were designed, synthesized, and evaluated against various cancer cell lines, showing moderate to excellent anticancer activities compared to reference drugs (Ravinaik et al., 2021). This suggests that compounds with similar chemical structures could have potential applications in cancer treatment.

Polymer Synthesis

Another area of application for related compounds is in the synthesis of polymers. Chain-growth polycondensation techniques have been used to synthesize well-defined aromatic polyamides, demonstrating the utility of benzamide derivatives in creating materials with specific properties, such as low polydispersity and controlled molecular weight (Yokozawa et al., 2002). These materials find applications in various fields, including materials science and engineering.

Antimicrobial Activity

Benzothiazole and benzamide derivatives have also been explored for their antimicrobial properties. For example, novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing efficacy against bacterial and fungal strains (Abdel‐Hafez, 2003). This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Drug Discovery and Molecular Docking Studies

Compounds with similar structures have been investigated for their potential as drug candidates against various diseases, including tuberculosis and COVID-19. Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, aiding in the drug discovery process (Jeankumar et al., 2013). This highlights the importance of these compounds in medicinal chemistry and pharmaceutical research.

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O3S2/c1-3-33(20-22-7-5-4-6-8-22)38(35,36)26-16-12-23(13-17-26)29(34)31-25-14-10-24(11-15-25)30-32-27-18-9-21(2)19-28(27)37-30/h4-19H,3,20H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYBFTAEJZDTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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